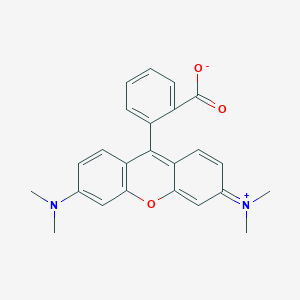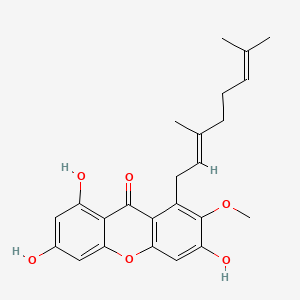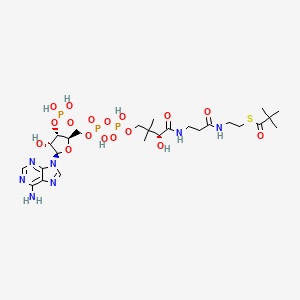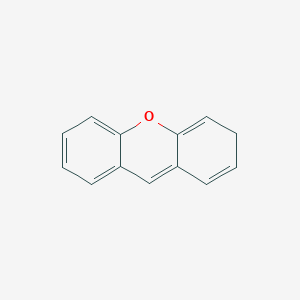
3H-xanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-xanthene is a xanthene. It is a tautomer of a 9H-xanthene and a 4aH-xanthene.
Scientific Research Applications
Green Synthesis Methods
3H-xanthene derivatives are synthesized using various green methods. Shirini, Yahyazadeh, and Mohammadi (2014) demonstrated a solvent-free, environmentally friendly synthesis of xanthenes using an ionic liquid catalyst, emphasizing its reusability and efficiency (Shirini et al., 2014). Similarly, Samani, Abdolmohammadi, and Otaredi-Kashani (2018) reported a green synthesis of xanthenone derivatives in aqueous media, highlighting the use of a TiO2-CNTs nanocomposite as a reusable catalyst (Samani et al., 2018).
Corrosion Inhibition
Arrousse et al. (2020) synthesized a xanthene derivative demonstrating significant corrosion inhibition on mild steel in acidic solutions, with an efficiency of up to 93% (Arrousse et al., 2020). This study highlights xanthenes' potential in protecting industrial materials.
Photophysical and Spectroscopic Studies
Taghartapeh et al. (2017) conducted a study focusing on the structural and photophysical properties of xanthene derivatives. Their research utilized various spectroscopic techniques and theoretical calculations, revealing insights into xanthenes' ground and excited-state properties (Taghartapeh et al., 2017).
Applications in Medicinal Chemistry
Maia et al. (2020) explored xanthenes in medicinal chemistry, discussing their synthesis and biological activities. They emphasized xanthenes' potential as neuroprotectors, antitumor, and antimicrobial agents, indicating their broad applicability in pharmaceuticals (Maia et al., 2020).
properties
Product Name |
3H-xanthene |
|---|---|
Molecular Formula |
C13H10O |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3H-xanthene |
InChI |
InChI=1S/C13H10O/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-3,5-9H,4H2 |
InChI Key |
WANKCLVBRDARAX-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=CC3=CC=CC=C3OC2=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



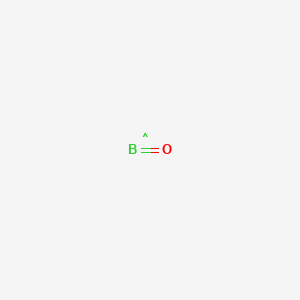
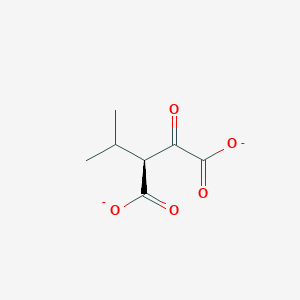
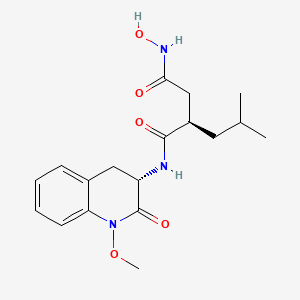
![[4-[(2R)-7-(2,2-Dimethylpropanoyloxy)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-3-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B1241735.png)
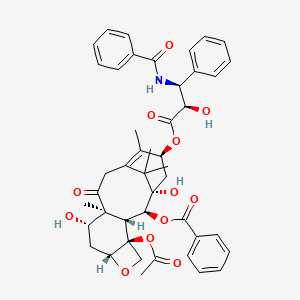
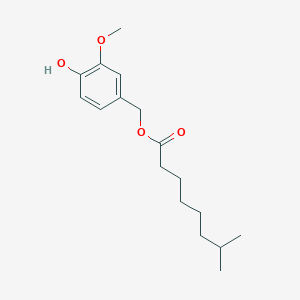
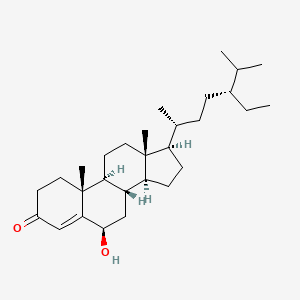
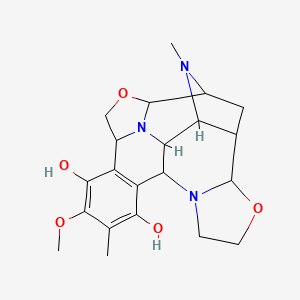
![4-amino-5-chloro-2methoxy-N-[(2s,4s)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide](/img/structure/B1241743.png)
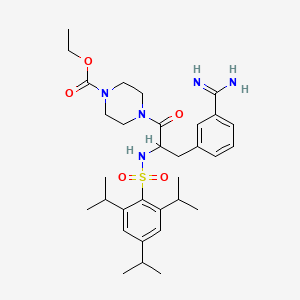
![15-Oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol, 12-isopropyl-1,5,9-trimethyl-](/img/structure/B1241747.png)
